molecular formula C8H3FN2O B13146893 6-Fluorobenzo[d]isoxazole-3-carbonitrile

6-Fluorobenzo[d]isoxazole-3-carbonitrile

Cat. No.: B13146893
M. Wt: 162.12 g/mol
InChI Key: XIWUKJXOIRRFON-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[d]isoxazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-Fluorobenzo[d]isoxazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorobenzo[c]isoxazole-3-carbonitrile
  • 2,1-Benzisoxazole-3-carbonitrile,6-fluoro-
  • 5-Amino-3-substituted-1,2,4-triazin-6-yl derivatives

Uniqueness

6-Fluorobenzo[d]isoxazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may offer enhanced reactivity and selectivity in certain reactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H3FN2O

Molecular Weight

162.12 g/mol

IUPAC Name

6-fluoro-1,2-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H3FN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H

InChI Key

XIWUKJXOIRRFON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2C#N

Origin of Product

United States

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